2-(pyrimidin-2-ylsulfanyl)ethan-1-ol
Description
2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol is a sulfur-containing heterocyclic compound featuring a pyrimidine ring linked via a sulfanyl (–S–) group to an ethanol moiety. Pyrimidine derivatives are widely studied for their biological relevance, particularly in medicinal chemistry, due to their ability to mimic nucleic acid bases and interact with enzymes or receptors . The sulfanyl group enhances electronic interactions and binding affinity, while the hydroxyl group improves solubility, making this compound a versatile intermediate for drug development and organic synthesis .
Properties
CAS No. |
20957-33-9 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol typically involves the reaction of pyrimidine-2-thiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-ylsulfanyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-(pyrimidin-2-ylsulfanyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique combination of a pyrimidine ring, sulfanyl bridge, and ethanol group distinguishes 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol from structurally related compounds. Below is a comparative analysis based on molecular features, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Variations Pyrimidine vs. Thienopyrimidine: Unlike thieno[3,2-d]pyrimidine derivatives (e.g., ), which exhibit enhanced π-π stacking and antimicrobial activity, the pyrimidine core in the target compound may prioritize interactions with DNA/RNA-related targets . Substituent Effects: The absence of methyl or benzyl groups on the pyrimidine ring (compared to and ) likely reduces steric hindrance, favoring nucleophilic reactions at the pyrimidine N-atoms .
Functional Group Contributions Sulfanyl (–S–) Bridge: This group increases lipophilicity and redox activity compared to compounds with ether (–O–) or amino (–NH–) bridges (e.g., ). It also facilitates disulfide bond formation, relevant in prodrug design . Hydroxyl (–OH) vs. Ketone (–C=O): The hydroxyl group enhances solubility and hydrogen-bonding capacity, contrasting with ketone-containing analogs () that prioritize electrophilic reactivity .
Biological and Industrial Applications Drug Design: The compound’s balance of polar (hydroxyl) and nonpolar (pyrimidine, sulfanyl) groups may improve bioavailability compared to purely aromatic analogs (e.g., 1-phenyl-2-sulfanylethan-1-ol in ) . Material Science: Unlike fluorinated analogs (), the lack of fluorine atoms reduces environmental persistence but limits use in specialty materials .
Research Findings and Limitations
- Synthetic Challenges : The sulfanyl group’s susceptibility to oxidation may require protective strategies during synthesis, unlike more stable ether-linked compounds .
- Data Gaps : Direct pharmacological data for this compound is absent in the evidence, necessitating further studies on toxicity, metabolism, and target specificity.
Biological Activity
2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H10N2OS
- CAS Number : 20957-33-9
Biological Activity Overview
The compound has been investigated for various biological activities, including antimicrobial, anticancer, and immunomodulatory effects. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL | |
| Candida albicans | 4 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against oral squamous cell carcinoma (OSCC).
Case Study: Oral Squamous Cell Carcinoma
A study demonstrated that the compound induced apoptosis in OSCC cell lines with an IC50 of 0.79 μM. The mechanism involved cell cycle arrest in the S phase and activation of pyruvate kinase M2 (PKM2), which is overexpressed in cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| CAL-27 (OSCC) | 0.79 | Induces apoptosis via PKM2 activation | |
| Normal Oral Epithelial Cells | >100 | Negligible cytotoxicity |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways relevant to cancer cell proliferation and microbial resistance.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The modifications in the pyrimidine ring and the sulfur-containing moiety have been crucial in enhancing biological activity.
Table 3: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
